molecular formula C10H8ClNO2S B122797 6-Methylquinoline-8-sulfonyl chloride CAS No. 21863-51-4

6-Methylquinoline-8-sulfonyl chloride

Cat. No.: B122797
CAS No.: 21863-51-4
M. Wt: 241.69 g/mol
InChI Key: JZXUJBAZGSPYJP-UHFFFAOYSA-N
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Description

6-Methylquinoline-8-sulfonyl chloride is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity Research

Quinoline derivatives have been extensively studied for their antioxidant properties, which are crucial in various fields, including food engineering, medicine, and pharmacy. Methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are among the analytical techniques used to determine the antioxidant activity of these compounds. The significance of antioxidant research lies in its implications for health, as antioxidants play a vital role in mitigating oxidative stress, a factor in numerous chronic diseases (Munteanu & Apetrei, 2021).

Medicinal Chemistry and Drug Development

Quinoline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. The structural versatility of quinolines makes them valuable scaffolds in medicinal chemistry, leading to the development of novel pharmacologically active agents. This is evident in the synthesis and modification of 8-hydroxyquinoline, a compound that has attracted significant attention for its potential in treating diseases like cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Environmental Remediation

The application of redox mediators in conjunction with oxidoreductive enzymes presents a promising approach to the treatment of organic pollutants in wastewater. This method enhances the efficiency of degradation for recalcitrant compounds, demonstrating the environmental significance of quinoline derivatives and related compounds in bioremediation processes (Husain & Husain, 2007).

Antitumor Agents

The development of sulfonamides, including those derived from sulfonyl chlorides similar to "6-Methylquinoline-8-sulfonyl chloride", has shown promise in antitumor research. These compounds exhibit significant antibacterial, antifungal, and antitumor properties, highlighting the potential of sulfonamide-based compounds in the development of new anticancer therapies (Azevedo-Barbosa et al., 2020).

Mechanism of Action

While the specific mechanism of action for 6-Methylquinoline-8-sulfonyl chloride is not available, sulfonamides, which are structurally similar, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

6-Methylquinoline-8-sulfonyl chloride is considered hazardous. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Properties

IUPAC Name

6-methylquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-12-10(8)9(6-7)15(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXUJBAZGSPYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514897
Record name 6-Methylquinoline-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21863-51-4
Record name 6-Methylquinoline-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylquinoline-8-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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